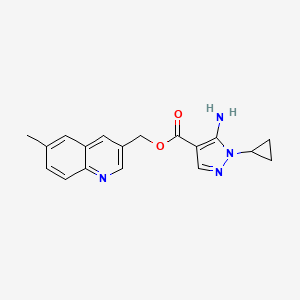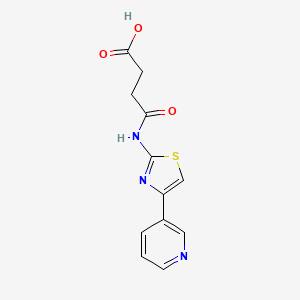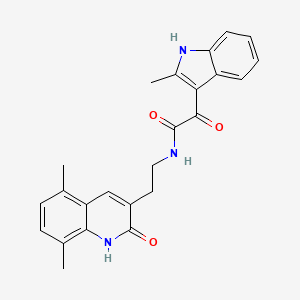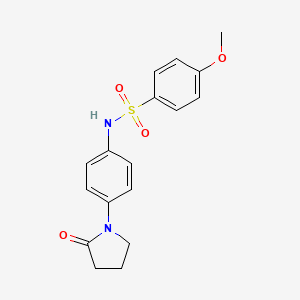
N-(4-methoxyphenyl)phenazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Molecular Structure Analysis
The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .Chemical Reactions Analysis
The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors .Physical And Chemical Properties Analysis
Phenazines are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches .Wissenschaftliche Forschungsanwendungen
Antagonistic to Fungal Phytopathogens
Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Biocontrol Activity
The secondary metabolite produced by certain bacterial strains, such as Pseudomonas chlororaphis, is identified as PCN . These bacteria have been found to have high biocontrol activity, making them a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives .
Inhibition of Rhizoctonia Solani
The novel fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been found to inhibit Rhizoctonia solani . Researchers have clarified the target and mode of action, explored lead compounds, and developed novel fungicides .
4. Effects on Microscopic Morphology of R. Solani The compound has been observed to affect the microscopic morphology of R. solani . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased .
5. Inhibition of Cell Viability and DNA Synthesis The isolated phenazine inhibits cell viability and DNA synthesis . This makes it a potential candidate for further research in the field of cancer treatment .
6. Induction of Cell Cycle Arrest and Apoptosis The compound has been found to induce G cell cycle arrest and apoptosis in cancer cells . This suggests its potential use in the development of new cancer therapies .
Wirkmechanismus
Mode of Action
The compound interacts with its targets, leading to significant changes in the microscopic morphology of the pathogens. For instance, in Rhizoctonia solani, the compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
It’s known that the compound can be functionalized with mesoporous silica nanoparticles, which could potentially enhance its bioavailability .
Result of Action
The compound controls the growth of R. solani mycelia by inhibiting the expression level of chitin synthetase genes . It also decreases the β-1,3-glucanase, malondialdehyde, and ATPase activities and nucleic acid leakage but increases the activity of nitrate reductase .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound has been shown to be more effective when functionalized with mesoporous silica nanoparticles . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-14-11-9-13(10-12-14)21-20(24)15-5-4-8-18-19(15)23-17-7-3-2-6-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSJVYULTMGCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2872114.png)
![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid](/img/structure/B2872121.png)
![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)


![N-(3,4-difluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2872128.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)